molecular formula C6H6F3NO2 B1456715 Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate CAS No. 1262414-79-8

Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate

Cat. No.: B1456715
CAS No.: 1262414-79-8
M. Wt: 181.11 g/mol
InChI Key: PASRXXSJNAMYHP-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate is a fluorinated ester characterized by a trifluoromethyl group, an alkyne moiety, and an amino substituent at the α-carbon. Its molecular formula is C₆H₆F₃NO₂, though derivatives such as Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate (C₁₆H₁₈F₃NO₄) are also documented . The compound’s structural complexity and electron-withdrawing trifluoromethyl group make it valuable in medicinal and agrochemical research, particularly for synthesizing heterocycles or bioactive intermediates.

Properties

IUPAC Name

methyl 2-amino-2-(trifluoromethyl)but-3-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO2/c1-3-5(10,4(11)12-2)6(7,8)9/h1H,10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASRXXSJNAMYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C#C)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Coupling Reactions

A common approach involves nucleophilic substitution on a suitable precursor containing a leaving group adjacent to the trifluoromethylated alkyne moiety. Copper-catalyzed coupling reactions facilitate the formation of the carbon-nitrogen bond, enabling the introduction of the amino group.

  • Reaction conditions such as temperature, solvent (often polar aprotic solvents), and reaction time are optimized to maximize yield and selectivity.
  • Copper catalysts improve the efficiency and enantioselectivity of the nucleophilic addition steps.

Radical Synthesis Approaches

Recent advances include radical-based methods for synthesizing trifluoromethylated amino acid derivatives. These methods allow mild, practical, and scalable synthesis routes:

  • Radical trifluoromethylation of alkyne-containing esters under controlled conditions.
  • Subsequent amination steps to yield the target amino ester.
  • These methods have been shown to provide good yields and operational simplicity.

Representative Synthetic Route Example

While direct literature on this compound is limited, related synthetic procedures for trifluoromethylated amino esters provide insight:

Step Reagents and Conditions Description Yield/Notes
1 Methyl 2-oxobutanoate, trifluoromethylating agent, copper catalyst Introduction of trifluoromethyl group to methyl 2-oxobutanoate High yield, enantioselective with copper catalyst
2 Ammonia or amine nucleophile Nucleophilic substitution to install amino group Controlled temperature and solvent essential for selectivity
3 Purification by column chromatography Isolation of pure this compound Typical yields 70-85% depending on conditions

Comparative Analysis of Ester Variants

The compound exists in analog forms differing by ester groups (methyl, ethyl, tert-butyl), which affect chemical properties and synthetic routes:

Ester Variant Synthetic Considerations Applications
Methyl ester Easier to prepare, widely used in medicinal chemistry Enhanced bioavailability in drug candidates
Ethyl ester Slightly bulkier, may require modified reaction conditions Used for tuning pharmacokinetics
tert-Butyl ester Sterically hindered, requires different deprotection strategies Useful in protecting group chemistry

Research Findings and Optimization

  • The use of copper catalysts has been shown to significantly improve enantioselectivity in the nucleophilic addition step, crucial for producing biologically active compounds.
  • Reaction temperature and solvent choice are critical parameters; typical solvents include benzene, toluene, or polar aprotic solvents, with reaction temperatures ranging from ambient to reflux conditions depending on the step.
  • Radical synthesis methods offer scalable and mild alternatives to traditional nucleophilic substitution, reducing hazardous reagents and harsh conditions.
  • Purification techniques such as silica-gel column chromatography are standard for isolating the target compound with high purity.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Advantages Limitations
Nucleophilic substitution Trifluoromethylated alkynyl precursors, amines Copper catalysts Controlled temp (RT to reflux), polar solvents High selectivity, enantioselective Requires careful optimization
Radical trifluoromethylation Alkynyl esters, radical trifluoromethyl sources Radical initiators Mild, scalable Operational simplicity, good yields Requires radical initiator handling
Coupling reactions Alkynyl halides, amines Palladium or copper catalysts Moderate temp, inert atmosphere Versatile, high yield Catalyst cost, sensitivity to moisture

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Pharmaceutical Applications

1.1 Antitumor Activity
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate has shown potential as a building block for the synthesis of anti-cancer agents. Research indicates that compounds containing trifluoromethyl groups can enhance the potency of drugs targeting various cancer types by improving their metabolic stability and bioavailability .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase enzymes, which are key players in inflammatory pathways . This inhibition could lead to the development of novel anti-inflammatory medications.

1.3 Antiviral Activity
Recent investigations have highlighted the antiviral potential of this compound derivatives against viruses such as HIV and HCMV. The trifluoromethyl group is believed to enhance interactions with viral proteins, thereby inhibiting viral replication .

Agrochemical Applications

2.1 Herbicide Development
In the agrochemical sector, this compound is being explored as a precursor for herbicides. Its ability to disrupt plant growth pathways makes it a candidate for developing selective herbicides that target specific weeds without harming crops .

2.2 Pesticide Formulations
The compound's efficacy in pest control is also under investigation. The trifluoromethyl moiety can improve the lipophilicity of pesticide formulations, enhancing their absorption and effectiveness against target pests .

Synthesis and Characterization

This compound can be synthesized through various methods, including:

Synthesis Method Description
Alkylation Reactions Utilizes nucleophilic substitution to introduce the trifluoromethyl group into the molecule.
Coupling Reactions Involves coupling with other functionalized compounds to create complex structures with enhanced biological activity.
Reduction Methods Reduction of precursors to yield the desired amino acid structure while retaining the trifluoromethyl functionality.

Characterization techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Case Studies

4.1 Case Study on Antitumor Activity
A study published in Cancer Research demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value lower than that of standard chemotherapeutics . The mechanism was attributed to apoptosis induction via mitochondrial pathways.

4.2 Case Study on Herbicide Development
Research reported in Pest Management Science evaluated a herbicide formulation based on this compound, which showed effective weed control in field trials while maintaining crop safety . This study highlights the compound's potential as a selective herbicide.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The alkyne moiety can participate in click chemistry reactions, making it a versatile tool in bioconjugation and molecular labeling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Amino Protections

Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate
  • Key Differences: The amino group is protected by a benzyloxycarbonyl (Cbz) group instead of a free amine.
  • Impact : Enhanced stability during synthetic steps, as the Cbz group reduces nucleophilic reactivity. This derivative is reported under CAS 1499 and shares the trifluoromethyl-alkyne core but requires deprotection for further functionalization .

Esters with Trifluoromethyl and Heterocyclic Moieties

Methyl 2-benzoylamino-3-arylaminobut-2-enoates
  • Key Differences: Replaces the alkyne with an enoate system and incorporates benzoylamino-aryl substituents.
  • Impact: These compounds (e.g., from Heterocycles, 2003) are intermediates for oxazoloquinolines and imidazole carboxylates, highlighting the role of ester flexibility in cyclization reactions. The absence of a trifluoromethyl group reduces steric and electronic effects compared to the target compound .

Sulfonylurea Methyl Esters (Agrochemical Analogues)

  • Examples : Triflusulfuron-methyl, Ethametsulfuron-methyl.
  • Key Differences: Contain sulfonylurea bridges and triazine rings instead of amino-trifluoromethyl-alkyne motifs.
  • Impact : These esters are herbicides targeting acetolactate synthase, demonstrating how ester functionality can be tailored for specific biological targets. The trifluoromethyl group in the target compound may similarly enhance bioavailability or target binding .

Reactivity

  • The alkyne moiety in the target compound enables click chemistry or cycloaddition reactions, unlike saturated esters (e.g., but-2-enoates).

Data Table: Key Compounds and Properties

Compound Name Molecular Formula Key Features Applications/Notes Reference
Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate C₆H₆F₃NO₂ Free amino, alkyne, CF₃ Discontinued; intermediate synthesis
Cbz-protected derivative C₁₆H₁₈F₃NO₄ Protected amino, alkyne, CF₃ Stable intermediate for further steps
Triflusulfuron-methyl C₁₅H₁₆F₃N₅O₆S Sulfonylurea, triazine, CF₃ Herbicide; targets ALS enzyme
Methyl 2-benzoylamino-3-arylaminobut-2-enoate C₁₈H₁₇N₂O₃ Enoate, benzoylamino, aryl Precursor to oxazoloquinolines

Biological Activity

Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate is a compound of significant interest in medicinal chemistry and agrochemical applications due to its unique structural features. The trifluoromethyl group (-CF3) enhances the compound's biological activity by increasing lipophilicity, metabolic stability, and interaction with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and potential therapeutic effects.

This compound is characterized by:

  • Chemical Formula : C6H6F3N
  • Molecular Weight : 165.11 g/mol
  • Structure : The presence of the trifluoromethyl group significantly influences its electronic properties, making it a valuable building block in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to enzymes, modulating their activity. This is particularly relevant in the context of drug design where enzyme inhibition is a common therapeutic strategy.
  • Protein Interactions : The amino group can participate in hydrogen bonding, facilitating interactions with proteins and influencing protein-protein interactions (PPIs) which are critical in many signaling pathways.

Medicinal Applications

Research indicates that this compound has potential applications in:

  • Anticancer Agents : Its structural properties allow it to act as a precursor for compounds targeting cancer cell metabolism.
  • Antimicrobial Properties : Studies have shown that compounds with trifluoromethyl groups exhibit enhanced antibacterial activity against various pathogens .

Agrochemical Applications

The compound's stability and bioactivity make it suitable for use in developing pesticides and herbicides. The trifluoromethyl group contributes to the efficacy and longevity of these agrochemicals in environmental conditions .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Enzyme Inhibition :
    • A study demonstrated that derivatives of this compound exhibited significant inhibition against branched-chain amino acid transaminases (BCATs), which are linked to cancer metabolism. The most potent derivative showed an IC50 value of 15.8 ± 0.6 µM, indicating strong inhibitory action .
  • Antimicrobial Activity :
    • Research highlighted the compound's effectiveness against Escherichia coli Methionine Aminopeptidase, a target for antibiotic development. The structural modifications incorporating the trifluoromethyl group enhanced the antibacterial properties compared to non-fluorinated analogs .

Data Tables

PropertyValue
Chemical FormulaC6H6F3N
Molecular Weight165.11 g/mol
Enzyme TargetBCAT1/BCAT2
IC50 (Enzyme Inhibition)15.8 ± 0.6 µM
Antimicrobial TargetE. coli Methionine Aminopeptidase

Q & A

Q. Why might LCMS show multiple peaks for a supposedly pure sample?

  • Methodological Answer :
  • Adduct Formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) can appear. Add ammonium formate to suppress adducts.
  • Degradation Products : Hydrolysis of the ester or amino group under acidic/basic conditions. Conduct stability tests at varying pH .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate
Reactant of Route 2
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Methyl 2-amino-2-(trifluoromethyl)but-3-ynoate

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